molecular formula C14H17NO B14644059 N-[4-(cyclohexen-1-yl)phenyl]acetamide CAS No. 55376-60-8

N-[4-(cyclohexen-1-yl)phenyl]acetamide

Cat. No.: B14644059
CAS No.: 55376-60-8
M. Wt: 215.29 g/mol
InChI Key: DXJULKQNODXVLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(cyclohexen-1-yl)phenyl]acetamide is a chemical compound of interest in scientific research and development, particularly within the field of medicinal chemistry. It features a molecular structure combining an acetamide group with a biphenyl system where one phenyl ring is partially saturated into a cyclohexene moiety. This structure is commonly investigated as a key synthetic intermediate or a building block for the construction of more complex molecules. Researchers value this compound for its potential in developing novel pharmacologically active agents, as the scaffold is reminiscent of structures used in various therapeutic areas. The cyclohexenyl and phenyl components provide a rigid framework that can be functionalized, allowing for structure-activity relationship (SAR) studies. Similarly, related compounds such as N-[4-((3-oxocyclohex-1-en-1-yl)amino)phenyl]acetamide are documented in chemical databases . This product is provided for research and development purposes only. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for informational purposes only and is not a representation or warranty of the product's efficacy or safety for any particular application. Researchers should handle all chemicals with appropriate safety precautions and refer to the corresponding Safety Data Sheet (SDS) before use.

Properties

CAS No.

55376-60-8

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

N-[4-(cyclohexen-1-yl)phenyl]acetamide

InChI

InChI=1S/C14H17NO/c1-11(16)15-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h5,7-10H,2-4,6H2,1H3,(H,15,16)

InChI Key

DXJULKQNODXVLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyclohexen-1-yl)phenyl]acetamide typically involves the reaction of 4-(cyclohexen-1-yl)aniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the formation of the acetamide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyclohexen-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The cyclohexene ring can be oxidized to form a cyclohexanone derivative.

    Reduction: The compound can be reduced to form N-[4-(cyclohexyl)phenyl]acetamide.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Cyclohexanone derivatives.

    Reduction: N-[4-(cyclohexyl)phenyl]acetamide.

    Substitution: Nitrated or halogenated derivatives of the phenyl ring.

Scientific Research Applications

N-[4-(cyclohexen-1-yl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(cyclohexen-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

The pharmacological profile of phenylacetamides is highly dependent on the substituents attached to the aromatic ring. Below is a comparative analysis of key analogs:

Compound Name Substituent/Group Pharmacological Activity Reference ID
N-[4-(1H-Pyrazol-1-yl)phenyl]acetamide Pyrazole ring Not explicitly reported (new natural product)
N-(4-Hydroxyphenyl)acetamide Hydroxyl group Analgesic (acetaminophen)
N-{4-[(4-Nitrophenyl)prop-2-enoyl]phenyl}acetamide Nitrophenyl chalcone 32–34× more potent than acetaminophen in antinociception
N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide Cyclohexylsulfamoyl group Studied for sulfonamide derivatives (no direct activity data)
N-[4-(Benzyloxy)phenyl]acetamide Benzyloxy group Structural data available; activity not specified

Key Observations :

  • Electron-Withdrawing Groups: The nitrophenyl chalcone derivative () exhibits significantly enhanced antinociceptive activity, suggesting electron-withdrawing groups amplify potency through improved target interaction or metabolic stability .
  • Lipophilic Groups : The cyclohexenyl group in the target compound may enhance membrane permeability due to its lipophilicity but could reduce solubility compared to polar groups like sulfamoyl () or hydroxyl () .
  • Toxicity Considerations: Replacing the hydroxyl group in acetaminophen () with a cyclohexenyl group might mitigate hepatotoxicity linked to cytochrome P450-mediated metabolism of the hydroxyl group .

Structural Flexibility and Bioavailability

  • N-[2-(1-Cyclohexen-1-yl)ethyl]-2-(4-ethylphenoxy)acetamide (): Incorporates a cyclohexenyl group via an ethyl spacer.
  • N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide (): The pyrazole ring introduces hydrogen-bonding capability, which may enhance solubility and receptor interactions relative to the non-polar cyclohexenyl group .

Q & A

Q. Key Methodological Considerations :

  • Reagent Selection : Acetic anhydride for acetylation; bromoacetyl chloride for halogenation.
  • Optimization : Temperature control (e.g., reflux at 80–100°C) and stoichiometric ratios (1:1.2 amine-to-acetylating agent).
  • Purification : Column chromatography or recrystallization to isolate pure products.

How is the structure of this compound characterized using spectroscopic and crystallographic methods?

Basic Research Question
Structural elucidation employs:

  • NMR : 1^1H NMR reveals aromatic protons (δ 6.8–7.5 ppm), cyclohexene protons (δ 5.5–6.0 ppm), and acetamide methyl groups (δ 2.1 ppm).
  • X-ray Crystallography : Determines bond angles and intermolecular interactions. For example, nitro-substituted analogs exhibit torsional angles of -16.7° for nitro groups, influencing packing via C–H···O hydrogen bonds .
  • Mass Spectrometry : HRMS confirms molecular ions (e.g., [M+H]+^+ at m/z 290.338 for C14_{14}H14_{14}N2_2O3_3S derivatives) .

Validation : Cross-referencing spectral data with computational models (e.g., DFT) ensures accuracy.

How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced pharmacological activity?

Advanced Research Question
SAR strategies focus on substituent effects:

  • Sulfonamide Derivatives : Introducing sulfonyl groups (e.g., N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide) enhances analgesic activity. Compound 35 (N-[4-(4-methylpiperazinyl)sulfonyl]phenyl]acetamide) showed superior efficacy to paracetamol in inflammatory pain models .
  • Halogenation : Bromoacetyl groups (e.g., at position 2) improve electrophilicity, aiding covalent binding to target proteins .
  • Aromatic Substitution : Electron-withdrawing groups (e.g., nitro, chloro) increase metabolic stability but may reduce solubility .

Q. Methodology :

  • In Silico Docking : Predict binding affinity to cyclooxygenase (COX) or serotonin receptors.
  • In Vivo Testing : Rodent models for analgesia (e.g., tail-flick test) and inflammation (carrageenan-induced edema).

What strategies resolve discrepancies in biological activity data across different studies involving this compound analogs?

Advanced Research Question
Data contradictions often arise from:

  • Experimental Variability : Differences in dosage (e.g., 10 mg/kg vs. 50 mg/kg) or administration routes (oral vs. intraperitoneal).
  • Compound Purity : Impurities from synthesis (e.g., unreacted aniline) can skew results. HPLC purity >98% is critical .
  • Model Systems : Inflammatory vs. neuropathic pain models may yield divergent outcomes. For example, sulfonamide derivatives showed anti-hypernociceptive activity in inflammatory but not neuropathic models .

Q. Resolution Strategies :

  • Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., ED50_{50} values).
  • Crystallographic Analysis : Confirm conformational stability; nitro-group torsion angles in analogs correlate with activity .
  • Dose-Response Curves : Establish linear vs. non-linear relationships to identify optimal therapeutic windows.

What are the computational approaches for predicting the physicochemical properties and toxicity of this compound derivatives?

Advanced Research Question

  • LogP Calculation : Predict lipophilicity using software like Molinspiration. Derivatives with LogP ~2.5 exhibit balanced absorption .
  • ADMET Profiling : Tools like SwissADME assess permeability (e.g., Blood-Brain Barrier penetration) and hepatotoxicity.
  • Toxicity Prediction : QSAR models identify structural alerts (e.g., sulfonamide groups linked to hypersensitivity) .

Validation : Compare computational results with in vitro assays (e.g., Caco-2 cell permeability) and Ames test for mutagenicity.

How do intermolecular interactions influence the crystallographic packing and stability of this compound derivatives?

Advanced Research Question
Crystal packing is governed by:

  • Hydrogen Bonding : Acetamide carbonyl groups form C=O···H–N bonds with adjacent aryl amines (distance ~2.8 Å) .
  • π-π Stacking : Aromatic rings align with interplanar distances of 3.4–3.6 Å, stabilizing the lattice.
  • Halogen Interactions : Bromoacetyl derivatives exhibit C–Br···π contacts, enhancing thermal stability (melting points >200°C) .

Implications : Stability under storage (e.g., hygroscopicity) correlates with packing efficiency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.